molecular formula C22H26O4 B13828528 Dibenzyl suberate CAS No. 42413-23-0

Dibenzyl suberate

Cat. No.: B13828528
CAS No.: 42413-23-0
M. Wt: 354.4 g/mol
InChI Key: KWYCNDSIQMBOIS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Dibenzyl suberate undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are suberic acid, benzaldehyde, and benzyl alcohol .

Scientific Research Applications

Dibenzyl suberate has several scientific research applications:

Mechanism of Action

The mechanism of action of dibenzyl suberate involves its hydrolysis to suberic acid and benzyl alcohol. This hydrolysis can be catalyzed by enzymes such as esterases. The molecular targets and pathways involved include the ester bonds in the compound, which are cleaved during hydrolysis .

Comparison with Similar Compounds

Dibenzyl suberate can be compared with other similar compounds such as:

    Dibenzyl succinate: Similar ester compound but derived from succinic acid.

    Dibenzyl adipate: Another ester compound derived from adipic acid.

    Dibenzyl glutarate: An ester compound derived from glutaric acid.

This compound is unique due to its specific ester structure and the properties imparted by the suberic acid backbone .

Properties

CAS No.

42413-23-0

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

dibenzyl octanedioate

InChI

InChI=1S/C22H26O4/c23-21(25-17-19-11-5-3-6-12-19)15-9-1-2-10-16-22(24)26-18-20-13-7-4-8-14-20/h3-8,11-14H,1-2,9-10,15-18H2

InChI Key

KWYCNDSIQMBOIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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